
AZOCASEIN
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Overview
Description
Azocasein is a chromogenic substrate widely utilized in biochemical assays to measure protease activity. It consists of casein conjugated with diazotized aryl amines (sulphanilamide), rendering it insoluble until proteolytic cleavage releases soluble, dye-conjugated peptides detectable via spectrophotometry at 440–450 nm . This substrate is particularly valued for its sensitivity, with commercial variants offering up to 5-fold greater sensitivity compared to similar products .
This compound is employed in diverse research contexts, including:
- Pathogen studies: Detection of extracellular proteases in Yersinia ruckeri strains .
- Wound healing: Quantification of matrix metalloproteinase (MMP) activity in chronic and acute wounds .
- Enzyme characterization: Evaluation of mutant protease efficiency (e.g., SpeB zymogen) and recombinant enzymes like serratiopeptidase .
- Food science: Analysis of heat-treated milk proteases .
Its broad applicability stems from its nonspecific interaction with endoproteases, enabling rapid, quantitative assessment of total proteolytic activity in solution-based assays.
Preparation Methods
Chemical Synthesis of Azocasein
Diazotization Reaction
The synthesis begins with diazotization, where a primary aromatic amine (e.g., sulfanilic acid) reacts with nitrous acid (HNO₂) under acidic conditions to form a diazonium salt. This reaction occurs at 0–5°C to prevent premature decomposition . For sulfanilic acid, the process involves dissolving the compound in hydrochloric acid (HCl) and adding sodium nitrite (NaNO₂) dropwise:
2\text{NC}6\text{H}4\text{SO}3\text{H} + \text{NaNO}2 + \text{HCl} \rightarrow \text{N}2^+\text{C}6\text{H}4\text{SO}3^- + \text{NaCl} + 2\text{H}2\text{O}H2NC6H4SO3H+NaNO2+HCl→N2+C6H4SO3−+NaCl+2H2O
The diazonium salt intermediate is highly reactive and must be stabilized at low temperatures .
Azo Coupling with Casein
Casein, a milk-derived phosphoprotein, serves as the coupling component. The diazonium salt reacts with tyrosine residues in casein under alkaline conditions (pH 9–10), forming covalent bonds between the azo group (–N=N–) and aromatic rings . Ethanol (4% v/v) is added to solubilize casein aggregates, followed by buffer dilution to achieve final concentrations of 0.1–3% (w/w) this compound .
Table 1: Critical Parameters in Azo Coupling
Parameter | Optimal Range | Impact on Yield |
---|---|---|
pH | 9.0–10.0 | Maximizes tyrosine reactivity |
Temperature | 4–10°C | Prevents diazonium decomposition |
Reaction Time | 2–4 hours | Ensures complete conjugation |
Casein Concentration | 2–3% (w/w) | Balances solubility and reactivity |
Substrate Solution Preparation
Ethanol-Buffer System
This compound’s solubility is enhanced using ethanol-water mixtures. A standardized protocol involves:
-
Adding 4 mL ethanol to 1 g powdered this compound.
-
Stirring with a magnetic stirrer for 15 minutes.
Ethanol reduces protein aggregation, while the buffer maintains enzymatic compatibility. Final substrate solutions show absorbance linearity (R² > 0.99) between 400–450 nm .
Concentration Optimization
Substrate concentration directly impacts proteolytic assays. Testing with bromelain revealed:
-
0.1–1% this compound : Rapid digestion (<30 minutes), unsuitable for kinetic studies.
-
2–3% this compound : Linear digestion rates over 420 minutes, ideal for activity measurements .
Table 2: Substrate Performance Metrics
Concentration (% w/w) | Digestion Time (min) | Absorbance (420 nm) |
---|---|---|
0.1 | 15 | 0.12 |
1.0 | 60 | 0.45 |
2.0 | 420 | 1.20 |
3.0 | 420 | 1.58 |
pH and Temperature Optimization
Enzymatic Activity Profiling
Bromelain, a protease commonly used with this compound, exhibits optimal activity at pH 9.0 and 45°C in glycine-NaOH buffer . A central composite design (CCD) experiment quantified these parameters:
Activity=0.78×pH+0.62×Temp−0.05×pH2−0.03×Temp2
The model explained 94% of variance (R² = 0.94), confirming pH as the dominant factor .
Thermal Stability
This compound solutions retain functionality across a broad temperature range (25–50°C), with <5% signal loss after 24 hours at 4°C . However, prolonged storage at 25°C reduces activity by 17%, necessitating fresh preparation for assays .
Analytical Validation of Preparation Methods
Detection and Quantification Limits
Using bromelain as the protease, the this compound assay demonstrated:
These metrics were calculated using the formula:
LoD=S3.3×σandLoQ=S10×σ
where σ = standard deviation of blank, and S = slope of the calibration curve .
Precision and Accuracy
Intra-day and inter-day precision tests showed:
Recovery rates ranged from 98.2–101.5%, confirming method robustness .
Chemical Reactions Analysis
Proteolytic Hydrolysis Mechanism
Proteases cleave azocasein's peptide bonds, releasing soluble azo-dye fragments. The reaction progress is quantified through trichloroacetic acid (TCA) precipitation of undigested protein, followed by absorbance measurement :
Standard reaction workflow :
Table 1: Kinetic parameters of this compound hydrolysis
Enzyme | Optimal pH | Optimal Temp (°C) | E<sub>a</sub> (kcal/mol) | Source |
---|---|---|---|---|
Bromelain | 9.0 | 45 | - | |
Papain | 7.0 | 40 | - | |
Subtilisin A | 8.0 | 40 | - | |
Cold-adapted protease | 8.0 | 37 | 15.53 |
Key findings:
pH/Temperature Robustness
This compound demonstrates broad operational stability:
pH tolerance :
Thermal performance :
Table 2: Assay performance metrics
Parameter | Value | Source |
---|---|---|
LOD | 5.412 µg/mL | |
LOQ | 16.4 µg/mL | |
Intra-day precision | 0.82–2.35% RSD | |
Inter-day precision | 1.07–3.64% RSD |
The method shows ≤3.64% RSD across 400-450 nm wavelengths , confirming spectrophotometric robustness. Calibration curves exhibit R<sup>2</sup> >0.99 between absorbance and digested substrate .
Comparative Advantages
Scientific Research Applications
Enzyme Activity Measurement
Proteolytic Activity Assessment
Azocasein serves as a substrate for determining the activity of proteolytic enzymes. The method involves incubating this compound with the enzyme of interest and measuring the resultant color change, which correlates with the degree of proteolysis. A study validated this method, establishing detection and quantification limits for bromelain, a commonly used protease. The optimal conditions for enzymatic activity were found to be at pH 9 and 45°C, with limits of detection and quantification at 0.072 mg/mL and 0.494 mg/mL, respectively .
Case Study: Bromelain Activity
In a detailed study, bromelain was tested using this compound to assess its proteolytic activity. The results demonstrated that bromelain effectively digested this compound under specified conditions, confirming the substrate's reliability for enzyme assays .
Parameter | Value |
---|---|
Optimal pH | 9 |
Optimal Temperature | 45°C |
Limit of Detection | 0.072 mg/mL |
Limit of Quantification | 0.494 mg/mL |
Food Industry Applications
This compound is utilized in the food industry to evaluate the activity of enzymes involved in food processing. For instance, it can assess the effectiveness of proteases in cheese production or meat tenderization processes. The sensitivity of this compound allows for precise measurements of enzyme activity, which is crucial for quality control in food manufacturing.
Clinical Diagnostics
In clinical settings, this compound is employed to measure proteolytic activity related to various diseases. For example, its application in assessing the activity of specific proteases involved in cancer progression or infectious diseases has been documented. The ability to quantify these activities can aid in diagnosing conditions and monitoring therapeutic responses.
Research on Viral Proteases
Recent studies have highlighted the application of this compound in researching viral proteases, particularly those from coronaviruses such as SARS-CoV and MERS-CoV. These studies focus on understanding how viral proteases function and how they can be inhibited to develop antiviral therapies . this compound provides a reliable method for screening potential inhibitors against these critical viral enzymes.
Case Study: Inhibition of Papain-Like Protease
Research demonstrated that disulfiram could inhibit the papain-like proteases from coronaviruses when tested using this compound as a substrate. This finding underscores this compound's role in drug discovery and development aimed at combating viral infections .
Mechanism of Action
The mechanism of action of azocasein involves its hydrolysis by proteolytic enzymes. The enzymes cleave the peptide bonds in casein, releasing the azo dye. The intensity of the color produced is proportional to the enzyme activity, allowing for quantitative measurement .
Comparison with Similar Compounds
Comparison with Similar Compounds/Methods
Azocasein vs. Gelatin/Casein Zymography
Research Findings :
- In acute wound studies, this compound assays corroborated zymography results but provided quantitative data linking elevated protease activity to inflammation .
- Zymography identifies specific protease isoforms, while this compound quantifies total activity, making them complementary techniques .
Research Findings :
- This compound was used alongside thiobenzyl esters in Leishmania major studies, where it provided a baseline for total protease activity, while synthetic substrates identified specific enzyme classes .
- Mutagenesis studies (e.g., G281A in SpeB) relied on this compound to reveal 15.3–46-fold decreases in catalytic efficiency, demonstrating its utility in kinetic analyses .
This compound vs. Other Azo-Dye Substrates (e.g., Azo-CM Cellulose)
Key Advantage :
- This compound’s solubility simplifies assay workflows compared to insoluble substrates like Azo-CM cellulose, which require centrifugation or filtration .
Critical Research Findings Using this compound
- Enzyme Inhibition Studies: EDTA and PMSF inhibited this compound hydrolysis by recombinant snake venom fibrinolytic enzyme rFII, confirming its dual metallo-serine protease classification .
- Thermal Stability Analysis :
- Mutation Impact Assessment :
- The G281A mutation in SpeB zymogen reduced this compound hydrolysis efficiency, linking structural motifs to substrate binding .
Biological Activity
Azocasein is a widely used substrate in biochemical assays to evaluate proteolytic activity. It is a modified casein that yields a colored product upon hydrolysis, making it suitable for quantitative analysis of protease enzymes. This article explores the biological activity of this compound, including its applications in various studies, enzymatic characterizations, and relevant case studies.
Overview of this compound
This compound is derived from casein through azo dye modification, which enhances its solubility and allows for colorimetric detection of proteolytic activity. The hydrolysis of this compound by proteases results in the release of colored fragments that can be measured spectrophotometrically, typically at 420 nm. This property makes this compound an effective tool for studying enzyme kinetics and proteolytic mechanisms.
Applications in Proteolytic Activity Assays
This compound is primarily utilized in assays to determine the activity of various proteases. The method involves incubating this compound with an enzyme solution under controlled conditions, followed by precipitating unhydrolyzed this compound with trichloroacetic acid (TCA). The absorbance of the supernatant is then measured to quantify the extent of hydrolysis.
Key Characteristics of this compound Assays
- Sensitivity : The this compound assay is sensitive and can detect low levels of proteolytic activity.
- Stability : this compound solutions exhibit good stability over time, although some loss in response may occur after prolonged storage .
- Versatility : The assay can be adapted to various pH and temperature conditions, making it suitable for different types of proteases .
Enzymatic Characterization
The biological activity of this compound has been evaluated using various proteases from different sources. Below are notable findings from recent studies:
Study on Bromelain
A study demonstrated that bromelain effectively hydrolyzes this compound, showing significant enzymatic activity at alkaline pH levels and elevated temperatures. The research highlighted that bromelain could digest this compound rapidly, making it a reliable indicator for assessing proteolytic activity under varying conditions .
Characterization of Novel Enzymatic Extracts
Research focusing on Bromelia serra revealed that its enzymatic extracts exhibited substantial caseinolytic and azocaseinolytic activities. The study characterized the specific activities and molecular weight profiles of the enzymes involved, indicating their potential applications in food processing and therapeutic areas .
Micro-Azocasein Assay Development
Recent advancements in assay techniques have led to the development of a micro-azocasein assay that enhances sensitivity and reduces reagent costs. This method has shown promise for routine assessments of proteolytic activity in various biological samples .
Q & A
Basic Research Questions
Q. How is azocasein used to quantify protease activity in experimental settings?
this compound serves as a chromogenic substrate in protease assays. Proteases hydrolyze this compound, releasing soluble azo-dye fragments, which are quantified spectrophotometrically at 440 nm. One unit of protease activity is defined as the amount of enzyme causing an absorbance increase of 0.01 units per hour under standardized conditions (e.g., pH, temperature). This method is widely used due to its simplicity and reproducibility .
Q. What are the advantages of using this compound over other protein substrates (e.g., casein or gelatin) in protease assays?
this compound’s azo-dye moiety allows for direct measurement of hydrolysis without additional staining steps, reducing procedural complexity. Unlike unmodified casein, the released fragments remain soluble, minimizing interference from undigested substrate. However, researchers should validate substrate specificity for their target protease, as this compound may not be optimal for all enzyme classes .
Q. What controls are essential for this compound-based protease assays to ensure data reliability?
Include (1) a negative control (heat-inactivated enzyme or buffer-only) to account for non-enzymatic hydrolysis and (2) a positive control (e.g., trypsin) to verify assay sensitivity. Replicates (n ≥ 3) and calibration curves using known enzyme concentrations are critical for statistical rigor .
Advanced Research Questions
Q. How can researchers address contradictory findings when this compound-based protease activity does not correlate with clinical or phenotypic outcomes?
For example, a study found no significant relationship between Blastocystis protease activity (measured via this compound) and patient symptoms (p > 0.05) . To resolve such discrepancies:
- Validate assays with complementary methods (e.g., fluorogenic substrates, zymography).
- Investigate post-translational regulation (e.g., protease inhibitors, pH-dependent activation).
- Analyze multi-omics data (transcriptomics/proteomics) to contextualize enzymatic activity within broader biological pathways .
Q. What strategies optimize this compound assay conditions for novel or poorly characterized proteases?
Perform a response surface methodology (RSM) to systematically vary pH, temperature, and substrate concentration. Use kinetic analyses (e.g., Michaelis-Menten plots) to determine Km and Vmax. Pre-incubate this compound with potential cofactors (e.g., Ca²⁺) to identify activation requirements. Document all modifications in detail to ensure reproducibility .
Q. How can this compound assay variability be minimized in high-throughput screening?
- Standardize substrate batch preparation (e.g., lyophilized this compound dissolved in consistent buffer systems).
- Use automated pipetting systems to reduce human error.
- Normalize activity to total protein content (via Bradford/Lowry assays) to account for differences in enzyme concentration .
Q. What computational tools integrate this compound-derived protease data with structural or functional analyses?
Molecular docking software (e.g., AutoDock) can model protease-azocasein interactions to predict cleavage sites. Pair this with phylogenetic analysis of protease sequences to infer evolutionary conservation of active sites. Such integration enhances mechanistic interpretations of experimental data .
Q. Methodological Best Practices
- Data Reporting : Clearly define this compound units, assay conditions (pH, temperature, incubation time), and statistical methods (e.g., ANOVA for inter-group comparisons) .
- Reproducibility : Provide raw absorbance values and negative/positive control data in supplementary materials. Reference established protocols (e.g., Lowry method for protein quantification) .
- Ethical Considerations : Disclose any substrate modifications or commercial this compound sources to avoid conflicts of interest .
Properties
CAS No. |
102110-74-7 |
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Molecular Formula |
NULL |
Molecular Weight |
0 |
Origin of Product |
United States |
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